Rhodium oxide (RhO2)

Übersicht

Beschreibung

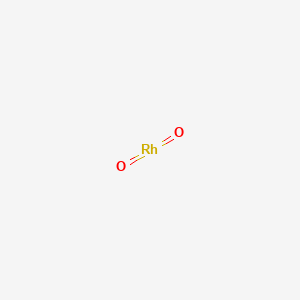

Rhodium (IV) oxide, also known as rhodium dioxide, is a chemical compound with the formula RhO2 . It is a black crystalline solid that is highly insoluble, even in hot aqua regia .

Synthesis Analysis

Rhodium (IV) oxide can be synthesized through a redox reaction where one mole of Rhodium [Rh] and one mole of Dioxygen [O2] combine to form one mole of Rhodium (IV) Oxide [RhO2] . Another method involves the synthesis of Rh–Rh2O3 nanoparticles/nitrogen-doped carbon composite (Rh–Rh2O3-NPs/C) for HER/HOR applications .Molecular Structure Analysis

Rhodium (IV) oxide has a tetragonal rutile structure . The molecular formula is O2Rh, with an average mass of 134.904 Da .Chemical Reactions Analysis

Rhodium (IV) oxide is highly insoluble even in hot aqua regia . It transforms in air to Rh2O3 at 850 °C and then to metal and oxygen at 1050 °C .Physical And Chemical Properties Analysis

Rhodium (IV) oxide is a black crystalline solid with a density of 7.2 g/cm3 . It has a melting point of 1050 °C (1920 °F; 1320 K), at which point it decomposes . It has metallic resistivity with values <10^−4 Ohm·cm .Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Management : Rhodium (III) Oxide (Rh2O3) and Rhodium (IV) Oxide (RhO2) nanoparticles have shown promising results in cancer prevention, prognosis, diagnosis, imaging, screening, treatment, and management, especially when used under synchrotron and synchrocyclotron radiations (Heidari et al., 2022); (Heidari et al., 2021).

Electronic Applications : RhO2 is part of the conducting platinum group metal oxides family, gaining attention as new capacitor electrode materials for dynamic random access memories (DRAMs) and nonvolatile ferroelectric random access memories (FeRAMs) (Y. Abe et al., 2001).

Catalysis in Automotive Exhaust Systems : Rhodium is a critical component in automotive three-way catalysts (TWCs), particularly for NOx and CO conversion. Rhodium supported on CeO2 has been found effective in NOx and CO conversions, although it can be deactivated by high-temperature aging (Muraki & Zhang, 2000).

Surface Morphology Studies : The surface morphology, phytochemical, and structural characteristics of Rhodium (III) Oxide (Rh2O3) nanoparticles have been studied, showing spherical shape formation (Heidari & Brown, 2015).

Enhancement of Oxide Reducibility : Rhodium deposition has been predicted to enhance the reducibility of irreducible monoclinic zirconia, a finding that is significant for heterogeneous catalysis (Bazhenov et al., 2018).

Surface Oxidation Studies : Studies on ambient-pressure thermal oxidation of rhodium surfaces have provided insights into surface bonding and the evolution of surface oxides (Tolia et al., 1994).

Electrochromic Properties : Rhodium oxide thin films have been investigated for their electrochromic properties, showing potential in applications where color change upon electrical stimulation is required (Jeong et al., 2019).

C-H Bond Activation : Rhodium(III)-catalyzed direct functionalization of C-H bonds under oxidative conditions, leading to C-C, C-N, and C-O bond formation, has been explored, highlighting its utility in synthetic chemistry (Song et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Research on Rhodium (IV) oxide is ongoing. For instance, a recent study discovered a new oxidation state of rhodium, which could play a role in chemical reactions . Another study found that RhO2 belongs to the family of conducting platinum group metal oxides, which have attracted attention as new capacitor electrode materials for dynamic random access memories (DRAMs) and nonvolatile ferroelectric random access memories (FeRAMs) .

Eigenschaften

IUPAC Name |

dioxorhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYDBKYFEURFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Rh]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RhO2, O2Rh | |

| Record name | Rhodium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhodium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065254 | |

| Record name | Rhodium oxide (RhO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.904 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium dioxide | |

CAS RN |

12137-27-8 | |

| Record name | Rhodium oxide (RhO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium oxide (RhO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium oxide (RhO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium oxide (RhO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)